Dactinomycin

Content Navigation

Avoid off-target effects from broad-spectrum intercalators. Dactinomycin (CAS 50-76-0) provides precise GpC-specific transcription arrest, essential for validating gene expression and immunogenic cell death (ICD) studies. • Nanomolar potency across cancer cell lines ensures reliable cytotoxicity benchmarking. • Induces ICD, ideal for immunotherapy combination research. • Used in DNA footprinting to map GpC sites. Supplied as high-purity ≥98% with stable global logistics.

CAS Number

Product Name

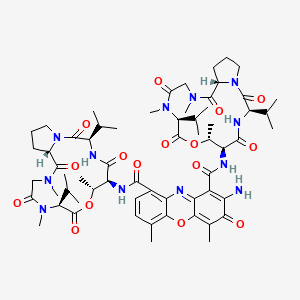

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.

In water, 4.0X10+4 mg/L at 10 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Dactinomycin, also known as Actinomycin D, is a well-characterized polypeptide antibiotic from *Streptomyces sp.* that functions as a potent inhibitor of transcription. Its primary mechanism involves the high-affinity intercalation of its phenoxazone ring into double-stranded DNA, which physically obstructs the progression of RNA polymerase. This activity is particularly pronounced at Guanine-Cytosine (GpC) sequences, making it a valuable and established tool in molecular biology for transcription arrest and as a reference cytotoxic agent in cancer research.

Research Fit

References

- [1] Goldberg, I. H., Rabinowitz, M., & Reich, E. (1962). Basis of actinomycin action, I. DNA binding and inhibition of RNA-polymerase synthetic reactions by actinomycin. Proceedings of the National Academy of Sciences, 48(12), 2094-2101.

- [2] Sobell, H. M. (1985). Actinomycin and DNA transcription. Proceedings of the National Academy of Sciences, 82(16), 5328-5331.

- [3] Bensaude, O. (2011). Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity?. Transcription, 2(3), 103-108.

- [4] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 457193, Dactinomycin. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Dactinomycin.

- [5] Chen, F. M. (1988). Binding specificities of actinomycin D to self-complementary tetranucleotide sequences-XGCY-. Biochemistry, 27(17), 6393-6397.

While other DNA intercalators like Doxorubicin or related actinomycins (e.g., Actinomycin C complex) exist, they are not functionally equivalent for precise research applications. Subtle differences in the peptide rings between actinomycin variants alter DNA binding affinity and sequence preference, impacting biological potency. Broader-spectrum intercalators such as Doxorubicin lack Dactinomycin's well-defined GpC binding preference and can have different effects on topoisomerase enzymes, leading to divergent cellular outcomes. Therefore, substituting Dactinomycin with a close analog or a different class of intercalator can compromise experimental reproducibility and introduce mechanistic variables, making high-purity Dactinomycin (CAS 50-76-0) the required choice for studies dependent on its specific mode of action.

Substitution Risk

Changes to cyclic pentapeptide lactone rings alter DNA minor groove binding geometry and sequence specificity, not replicated by analogs.

Removal of the 2-amino group on the phenoxazone chromophore reduces DNA intercalation affinity, shifting the dose-response for transcriptional inhibition.

Altered amino acid compositions or charged side chains preclude functional equivalence without rigorous head-to-head validation.

References

- [1] Keller, U., Lang, M., & Crnovcic, I. (2010). Occurrence and biosynthesis of C-demethylactinomycins in actinomycin-producing Streptomyces chrysomallus and Streptomyces parvulus. The Journal of antibiotics, 63(1), 23-30.

- [2] O'Brien, J. A., Lonergan, M., & Valenti, M. (1998). Randomized controlled trial of doxorubicin versus dactinomycin in a multiagent protocol for treatment of dogs with malignant lymphoma. Journal of the American Veterinary Medical Association, 213(7), 999-1003.

- [3] Koba, M., & Konopa, J. (2005). [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship]. Postepy higieny i medycyny doswiadczalnej (Online), 59, 230-238.

- [4] Jensen, P. B., Sørensen, B. S., Demant, E. J., Sehested, M., Jensen, P. S., Vindeløv, L., & Hansen, H. H. (1990). Effects of Morpholinyl doxorubicins, doxorubicin and actinomycin D on mammalian DNA topoisomerase I and II. Biochemical pharmacology, 40(9), 2075-2081.

- [5] Gholivand, M. B., Torkzadeh-Mahani, M., & Ahmadi, F. (2021). Doxorubicin Anticancer Drug Monitoring by ds-DNA-Based Electrochemical Biosensor in Clinical Samples. Chemosensors, 9(7), 173.

Distinct Topoisomerase Profile vs. Doxorubicin

Unlike doxorubicin, dactinomycin stimulates DNA cleavage by topoisomerase I while also acting on topoisomerase II. A comparative study on purified mouse leukemia (L1210) enzymes showed that doxorubicin only stimulated DNA cleavage by topoisomerase II, whereas dactinomycin stimulated cleavage by both topoisomerase I and II. This dual inhibitory profile differentiates its mechanism from anthracyclines like doxorubicin.

| Evidence Dimension | Stimulation of Topoisomerase-Induced DNA Cleavage |

| Target Compound Data | Stimulates both Topoisomerase I and Topoisomerase II |

| Comparator Or Baseline | Doxorubicin: Stimulates only Topoisomerase II |

| Quantified Difference | Qualitative difference in enzyme target profile (Topoisomerase I activity stimulation) |

| Conditions | Purified mouse leukemia (L1210) DNA topoisomerases I and II |

This provides a clear mechanistic reason to select Dactinomycin over Doxorubicin when studying pathways involving Topoisomerase I or requiring a broader topoisomerase inhibition profile.

Nanomolar Cytotoxicity Across Cancer Cell Lines

Dactinomycin consistently demonstrates high cytotoxic potency, with IC50 values in the low nanomolar range. For instance, in KMT2A-rearranged infant acute lymphoblastic leukemia (iALL) cell lines, IC50 values ranged from 0.47 nM to 1.6 nM after 72 hours of incubation. In other common screening lines, EC50 values were determined as 0.201 nM in A549 (lung carcinoma) and 0.276 nM in PC3 (prostate cancer) cells after 48 hours. This level of potency makes it a reliable positive control and benchmark compound.

| Evidence Dimension | Half-maximal Inhibitory/Effective Concentration (IC50/EC50) |

| Target Compound Data | 0.47 nM - 1.6 nM (iALL cells, 72h); 0.201 nM (A549 cells, 48h) |

| Comparator Or Baseline | Baseline potency data for reference |

| Quantified Difference | Demonstrates consistent sub-micromolar to nanomolar activity |

| Conditions | In vitro cytotoxicity assays (Alamar Blue/MTT) on various human cancer cell lines |

For researchers needing a potent, well-documented transcription inhibitor for cell-based assays, these low nanomolar IC50 values confirm its suitability as a reference standard or for applications requiring complete transcription shutdown.

Defined Solubility in Organic Solvents

Dactinomycin exhibits well-defined solubility in common laboratory organic solvents, crucial for preparing accurate and reproducible stock solutions. It is soluble in DMSO at concentrations of approximately 10 mg/mL to 20 mg/mL and in dimethyl formamide (DMF) at ~20 mg/mL. In contrast, it is only sparingly soluble in aqueous buffers, with a solubility of about 0.5 mg/mL in a 1:1 DMF:PBS solution. This solubility profile necessitates initial dissolution in an organic solvent for most biological applications, a critical handling parameter for experimental design.

| Evidence Dimension | Solubility |

| Target Compound Data | ~10-20 mg/mL (DMSO); ~20 mg/mL (DMF) |

| Comparator Or Baseline | Aqueous Buffer: ~0.5 mg/mL (with co-solvent) |

| Quantified Difference | Over 20-fold higher solubility in recommended organic solvents compared to aqueous solutions. |

| Conditions | Standard laboratory solvents (DMSO, DMF, PBS) |

This quantitative solubility data informs procurement decisions for labs that require high-concentration stock solutions and ensures the use of a compatible solvent system to avoid precipitation and maintain experimental consistency.

Transcription Inhibition Assay Control

Given its potent and well-characterized mechanism of blocking RNA polymerase elongation, Dactinomycin serves as an essential positive control in studies investigating gene expression, transcription factors, and the efficacy of novel transcription inhibitors. Its rapid and broad action provides a reliable baseline for complete transcriptional shutdown.

DNA Structure and Protein-DNA Interaction Studies

The specific binding preference of Dactinomycin for GpC sequences allows its use as a molecular probe to map DNA topology and identify accessible GpC sites. This makes it a valuable tool in structural biology and for footprinting experiments to study the binding sites of other DNA-associated proteins.

Reference for Cytotoxicity Screening

With consistently high potency in the nanomolar range across a wide variety of cancer cell lines, Dactinomycin is an ideal reference compound for validating cell-based assays and providing a benchmark for the cytotoxic potential of new chemical entities in drug discovery pipelines.

Induction of Immunogenic Cell Death

Recent evidence identifies Dactinomycin as a potent inducer of immunogenic cell death (ICD), a process that activates an antitumor immune response. This makes it a critical tool for researchers studying the interplay between chemotherapy and the immune system, and for evaluating novel immunotherapy combinations.

Application Fit Matrix

References

- [8] InvivoGen. (n.d.). Actinomycin D. Retrieved from https://www.invivogen.com/actinomycin-d

- [9] Wikipedia. (2024). Dactinomycin. Retrieved from https://en.wikipedia.org/wiki/Dactinomycin

- [12] Al-Fatlawi, A. A., et al. (2016). Evaluation of the Efficacy of the Compound Actinomycin D in Tumor Cell Lines. International Journal of Advanced Research in Biological Sciences, 3(7), 114-121.

- [13] Ladoire, S., et al. (2020). Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress. EMBO Molecular Medicine, 12(1), e11622.

- [16] Chen, H. M., et al. (2004). Crystal structure of actinomycin D bound to the CTG triplet repeat sequences linked to neurological diseases. Nucleic acids research, 32(10), 3048-3054.

Physical Description

Color/Form

Yellow lyophilized powder. /Cosmegen/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.21 at pH 7.4

Decomposition

Appearance

Melting Point

Melts between 245 and 248 dec C with decomposition.

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H350 (86.75%): May cause cancer [Danger Carcinogenicity];

H360 (86.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Cosmegen

FDA Approval: Yes

Dactinomycin is approved to be used alone or with other drugs to treat: Ewing sarcoma in adults and children.

Gestational trophoblastic disease in adults and children.

Rhabdomyosarcoma in adults and children.

Solid tumors that are locally recurrent. It is used as palliative and/or adjuvant therapy in adults.

Testicular cancer. It is used in adults and children whose nonseminomas have metastasized (spread to other parts of the body).

Wilms tumor in adults and children.

Dactinomycin is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Dactinomycin, as part of a combination chemotherapy and/or multi-modality treatment regimen, is indicated for the treatment of Wilms' tumor, childhood rhabdomyosarcoma, Ewing's sarcoma and metastatic, nonseminomatous testicular cancer. /Included in US Product label/

Dactinomycin is indicated as a single agent, or as part of a combination chemotherapy regimen, for the treatment of gestational trophoblastic neoplasia. /Included in US Product label/

Dactinomycin, as a component of regional perfusion, is indicated for the palliative and/or adjunctive treatment of locally recurrent or locoregional solid malignancies. /Included in US Product label/

For more Therapeutic Uses (Complete) data for DACTINOMYCIN (7 total), please visit the HSDB record page.

Pharmacology

Dactinomycin is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces parvulus. Dactinomycin intercalates between adjacent guanine-cytosine base pairs, blocking the transcription of DNA by RNA polymerase; it also causes single-strand DNA breaks, possibly via a free-radical intermediate or an interaction with topoisomerase II. (NCI04)

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DA - Actinomycines

L01DA01 - Dactinomycin

Mechanism of Action

Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin.

Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases.

Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active.

The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines; so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Dactinomycin is rapidly distributed into tissues, with high concentrations in bone marrow and nucleated cells, including granulocytes and lymphocytes. The drug appears to cross the blood-brain barrier poorly, if at all.

Plasma protein binding /of dactinomycin/ is 5%.

Dactinomycin apparently crosses the placenta. It is not known if dactinomycin is distributed into milk.

For more Absorption, Distribution and Excretion (Complete) data for DACTINOMYCIN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Endrin

Drug Warnings

/BOXED WARNING/ This drug is HIGHLY TOXIC and both powder and solution must be handled and administered with care. Inhalation of dust or vapors and contact with skin or mucous membranes, especially those of the eyes, must be avoided. Avoid exposure during pregnancy. Due to the toxic properties of dactinomycin (eg, corrosivity, carcinogenicity, mutagenicity, teratogenicity), special handling procedures should be reviewed prior to handling and followed diligently. Dactinomycin is extremely corrosive to soft tissue. If extravasation occurs during intravenous use, severe damage to soft tissues will occur. In at least one instance, this has led to contracture of the arms.

COSMEGEN is a toxic drug and very careful and frequent observation of the patient for adverse reactions is necessary. These reactions may involve any tissue of the body, most commonly the hematopoietic system resulting in myelosuppression. As such, live virus vaccines should not be administered during therapy with COSMEGEN. The possibility of an anaphylactoid reaction should be borne in mind.

Pt may ... become more susceptible to infections due to suppression of normal immune mechanisms. If dactinomycin is given at or about time of infection with chickenpox, severe generalized disease, which is sometimes fatal, may occur.

For more Drug Warnings (Complete) data for DACTINOMYCIN (24 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of actinomycin D is 36 to 48 hours.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: dactinomycin; matrix: chemical identification; procedure: retention time of the liquid chromatogram with comparison to standards

Analyte: dactinomycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards

Clinical Laboratory Methods

Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical purity)

Analyte: dactinomycin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 436 nm; limit of detection: 40 ng/mL

AN ANTIBODY SPECIFIC FOR ACTINOMYCIN D HAS BEEN DEVELOPED & USED IN A RAPID, SENSITIVE RADIOIMMUNOASSAY FOR DETECTION OF THIS ANTICANCER DRUG IN SERUM.

Storage Conditions

Interactions

Dactinomycin may raise the concentration of blood uric acid; dosage adjustment of antigout agents may be necessary to control hyperuricemia and gout; allopurinol may be preferred because of risk of uric acid nephropathy with uricosuric antigout agents.

Leukopenic and/or thrombocytopenic effects of dactinomycin may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of dactinomycin, if necessary, should be based on blood counts.

Concurrent use with dactinomycin may potentiate the effects of /other bone marrow depressants or radiation therapy/ including gastrointestinal toxicity, bone marrow depression, and erythema and tanning of the skin; lower doses of each are recommended. Dactinomycin alone may reactivate erythema from previous radiation therapy.

For more Interactions (Complete) data for DACTINOMYCIN (10 total), please visit the HSDB record page.

Stability Shelf Life

Soln should not be exposed to direct sunlight

"Dactinomycin". The American Society of Health-System Pharmacists. Archived from the original on 11 September 2017. Retrieved 8 December 2016.

British national formulary : BNF 69 (69 ed.). British Medical Association. 2015. p. 582. ISBN 9780857111562.

World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.

Turan T, Karacay O, Tulunay G, Boran N, Koc S, Bozok S, Kose MF (2006). "Results with EMA/CO (etoposide, methotrexate, actinomycin D, cyclophosphamide, vincristine) chemotherapy in gestational trophoblastic neoplasia". International Journal of Gynecological Cancer. 16 (3): 1432–8. doi:10.1111/j.1525-1438.2006.00606.x. PMID 16803542. S2CID 32560653.

D'Angio GJ, Evans A, Breslow N, Beckwith B, Bishop H, Farewell V, et al. (May 1981). "The treatment of Wilms' tumor: results of the Second National Wilms' Tumor Study". Cancer. 47 (9): 2302–11. doi:10.1002/1097-0142(19810501)47:9<2302::aid-cncr2820470933>3.0.co;2-k. PMID 6164480.

Khatua S, Nair CN, Ghosh K (November 2004). "Immune-mediated thrombocytopenia following dactinomycin therapy in a child with alveolar rhabdomyosarcoma: the unresolved issues". Journal of Pediatric Hematology/Oncology. 26 (11): 777–9. doi:10.1097/00043426-200411000-00020. PMID 15543019.

Jaffe N, Paed D, Traggis D, Salian S, Cassady JR (November 1976). "Improved outlook for Ewing's sarcoma with combination chemotherapy (vincristine, actinomycin D and cyclophosphamide) and radiation therapy". Cancer. 38 (5): 1925–30. doi:10.1002/1097-0142(197611)38:5<1925::AID-CNCR2820380510>3.0.CO;2-J. PMID 991106.

Uberti EM, Fajardo M, Ferreira SV, Pereira MV, Seger RC, Moreira MA, et al. (December 2009). "Reproductive outcome after discharge of patients with high-risk hydatidiform mole with or without use of one bolus dose of actinomycin D, as prophylactic chemotherapy, during the uterine evacuation of molar pregnancy". Gynecologic Oncology. 115 (3): 476–81. doi:10.1016/j.ygyno.2009.09.012. PMID 19818481.

Hagemann RF, Concannon JP (April 1973). "Mechanism of intestinal radiosensitization by actinomycin D". The British Journal of Radiology. 46 (544): 302–8. doi:10.1259/0007-1285-46-544-302. PMID 4720744.

Sobell HM (August 1985). "Actinomycin and DNA transcription". Proceedings of the National Academy of Sciences of the United States of America. 82 (16): 5328–31. Bibcode:1985PNAS...82.5328S. doi:10.1073/pnas.82.16.5328. PMC 390561. PMID 2410919.

Hollstein U (1974). "Actinomycin. Chemistry and mechanism of action". Chemical Reviews. 74 (6): 625–652. doi:10.1021/cr60292a002.

Waksman SA, Woodruff HB (1940). "Bacteriostatic and bacteriocidal substances produced by soil actinomycetes". Proceedings of the Society for Experimental Biology and Medicine. 45: 609–614.

doi:10.3181/00379727-45-11768. S2CID 84774334.

Toba K, Koike T, Watanabe K, Fuse I, Takahashi M, Hashimoto S, et al. (January 2000). "Cell kinetic study of normal human bone marrow hematopoiesis and acute leukemia using 7AAD/PY". European Journal of Haematology. 64 (1): 10–21. doi:10.1034/j.1600-0609.2000.09005.x. PMID 10680701. S2CID 41065740.

Bailey, S.A., et al. 1993. Biochemistry. 32: 5881-5887. PMID: 8504108

Verhaegen, S., et al. 1995. Biochem. Pharmacol. 50: 1021-1029. PMID: 7575657

Kalousek, I. ,et al. 2007. Anticancer Drugs. 18: 763-772. PMID: 17581298

Wang, M.J., et al. 2007. Neurosci. Res. 59: 40-46. PMID: 17707539

Xu, H. and Krystal, G.W. 2010. Clin Cancer Res. PMID: 20732961

Paramanathan, T., Vladescu, I., McCauley, M.J., et al. Force spectroscopy reveals the DNA structural dynamics that govern the slow binding of Actinomycin D. Nucleic Acids Res. 40(11), 4925-4932 (2012).

Sobell, H.M. Actinomycin and DNA transcription. Proc. Natl. Acad. Sci. USA 82, 5328-5331 (1985).

Choong, M.L., Yang, H., Lee, M.A., et al. Specific activation of the p53 pathway by low dose actinomycin D: A new route to p53 based cyclotherapy. Cell Cycle 8(17), 2810-2818 (2009).

Explore Compound Types